molecular formula C17H18O2 B8065960 4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8065960
M. Wt: 254.32 g/mol
InChI Key: BOPDISHICLITKG-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a tert-butyl group attached to one of the benzene rings and a carboxylic acid group attached to the other benzene ring. The tert-butyl group is known for its bulky nature, which can influence the reactivity and properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bulky tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups on the biphenyl scaffold.

Properties

IUPAC Name

2-tert-butyl-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-10-9-13(11-14(15)16(18)19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPDISHICLITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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